MOF Dynamic Behavior: Reversible Phase Transition in SDA-Based Frameworks vs. Rigidity in BBDC Analogs
In a direct comparative study of isoreticular pillared-layer MOFs, substituting the single C-C bond linker bibenzyl-4,4'-dicarboxylic acid (H2BBDC) with the double-bond-containing 4,4'-stilbenedicarboxylic acid (H2SDC) resulted in a complete switch in framework flexibility. The H2BBDC-based MOF exhibited no phase transition upon guest desolvation, remaining rigid. In contrast, the H2SDC-based framework demonstrated a fully reversible 'gate-opening' phase transition, characterized by a significant and abrupt change in unit cell volume upon adsorption and desorption of guest molecules [1].
| Evidence Dimension | Framework Dynamic Response to Guest Desolvation/Adsorption |
|---|---|
| Target Compound Data | Reversible 'gate-opening' phase transition (flexible behavior) |
| Comparator Or Baseline | H2BBDC (bibenzyl-4,4'-dicarboxylic acid) framework: No phase transition (rigid behavior) |
| Quantified Difference | Binary outcome: Flexible vs. Rigid; presence vs. absence of a reversible structural transformation. |
| Conditions | Isoreticular pillared-layer MOFs: [M2(L)2(dabco)]n (M=Zn, dabco=1,4-diazabicyclo[2.2.2]octane, L=H2SDC or H2BBDC) |
Why This Matters
This binary difference is critical for selecting a linker for gas storage, sensing, or separation applications that rely on stimuli-responsive pore opening, a functionality completely absent in the BBDC-based analog.
- [1] Fang, H., Liu, X.Y., Ding, H.J., et al. Stimulus-Induced Dynamic Behavior Regulation of Flexible Crystals through the Tuning of Module Rigidity. J. Am. Chem. Soc. 2024, 146, 20, 14357-14367. View Source
